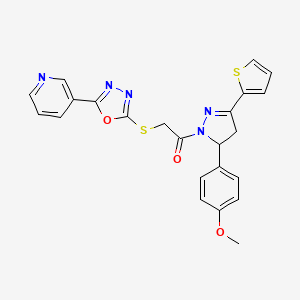

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

This compound is a heterocyclic hybrid molecule featuring a 4,5-dihydropyrazole core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl group at position 2. The ethanone moiety at position 1 is further functionalized with a thioether-linked 5-(pyridin-3-yl)-1,3,4-oxadiazole group. Its molecular formula is C₂₃H₂₀N₄O₃S₂, with a molecular weight of 480.56 g/mol.

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S2/c1-30-17-8-6-15(7-9-17)19-12-18(20-5-3-11-32-20)27-28(19)21(29)14-33-23-26-25-22(31-23)16-4-2-10-24-13-16/h2-11,13,19H,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAYILCZBKHOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(O3)C4=CN=CC=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the formation of the pyrazole and oxadiazole moieties. The synthesis typically involves the following steps:

- Formation of Pyrazole Ring : The initial reaction involves the condensation of 4-methoxyphenyl and thiophene derivatives to form the pyrazole structure.

- Thioether Linkage : The thioether linkage is established by reacting the pyrazole with a pyridine derivative containing an oxadiazole group.

- Final Product Isolation : The final compound is isolated through crystallization techniques and characterized using spectroscopic methods such as NMR and IR spectroscopy.

The structural analysis reveals significant dihedral angles between the aromatic rings, which may influence the compound's biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HepG2 | 150 |

| Compound B | A549 | 200 |

| Target Compound | A549 | 193.93 |

The target compound exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, indicating promising anticancer activity against A549 lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit significant antibacterial and antifungal activities:

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, compounds similar to the target structure have demonstrated anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific functional groups in the molecule enhances its ability to modulate inflammatory responses.

Case Studies

Several case studies further illustrate the biological efficacy of similar compounds:

- Study on Pyrazole Derivatives : A study investigated a series of pyrazole derivatives for their anticancer properties, finding that modifications in substituents significantly affected their potency against various cancer cell lines .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial activity of thiazole and pyrazole derivatives against clinical isolates, demonstrating promising results that warrant further investigation .

Chemical Reactions Analysis

Synthetic Strategies and Key Reaction Pathways

The synthesis involves sequential functionalization of the pyrazoline and oxadiazole-thioether moieties.

Step 1: Formation of the Pyrazoline Core

The 4,5-dihydro-1H-pyrazole ring is synthesized via cyclocondensation of a chalcone precursor with hydrazine derivatives:

-

Starting materials :

-

4-Methoxyacetophenone reacts with thiophene-2-carbaldehyde under Claisen-Schmidt conditions to form a chalcone intermediate.

-

Hydrazine hydrate or phenylhydrazine induces cyclization, yielding 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

-

Critical Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes nucleophilicity of thiol |

| Base | Potassium carbonate | Maintains pH for substitution |

| Temperature | 70°C | Balances reaction rate and decomposition |

| Reaction time | 7 hours | Ensures completion of substitution |

Spectroscopic Validation

-

¹H NMR :

-

IR :

Pyrazole Ring Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkyl derivatives.

-

Electrophilic substitution : Bromination at the thiophene ring using NBS (N-bromosuccinimide).

Oxadiazole-Thioether Reactivity

-

Oxidation : Treatment with H₂O₂ converts the thioether to a sulfone group.

-

Coordination chemistry : The pyridine and oxadiazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Pd(II)) .

Computational Insights into Reactivity

DFT studies on analogous compounds (e.g., M1–M6 in ) reveal:

-

Electrophilic sites : The oxadiazole sulfur and pyridine nitrogen are electron-deficient (MEP analysis).

-

NLO properties : Hyperpolarizability (β) values exceed 100 × 10⁻³⁰ esu, suggesting utility in nonlinear optics.

-

Docking affinity : The oxadiazole-thioether moiety enhances binding to antioxidant enzymes (e.g., glutathione peroxidase) .

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 250°C (TGA data for similar compounds).

-

Hydrolytic sensitivity : The thioether linkage is stable under acidic conditions but cleaves in strong alkaline media (pH > 12).

This compound’s reactivity is anchored in its hybrid architecture, combining electron-rich (thiophene, pyridine) and electron-deficient (oxadiazole) motifs. Future research directions include catalytic applications and antimicrobial activity studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Analysis of Substituent Impact

- 4-Methoxyphenyl vs. However, the hydroxyl group in analogues may confer stronger hydrogen-bonding interactions with biological targets.

- Thio-oxadiazole-Pyridine vs. Pyrrolidine/Piperidine: The oxadiazole-thio-pyridine moiety introduces rigidity and π-π stacking capability, contrasting with the flexible aliphatic amines in and . This difference likely influences target selectivity; oxadiazole derivatives are known for kinase inhibition , while pyrrolidine/piperidine groups are common in GPCR-targeting drugs.

- Quinazoline vs.

Comparison with Analogues :

- and compounds use simpler alkylamines (pyrrolidine/piperidine) for ethanone functionalization, requiring fewer steps than the oxadiazole-thio-pyridine linkage .

- ’s quinazoline-thio group necessitates multi-step heterocyclic synthesis, increasing complexity .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.